allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide
Description
Allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methyl-2-phenylthiazole moiety and an allyl sulfide group. This structure combines sulfur-containing functionalities (thiazole and sulfide) with a triazole ring, which are common pharmacophores in medicinal and agrochemical agents. The compound’s synthesis likely follows routes similar to those reported for structurally related triazole-thiols and sulfides, involving nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
4-methyl-5-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-4-10-21-16-19-18-14(20(16)3)13-11(2)17-15(22-13)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMSONUFOPCKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structure is distinguished by its allyl sulfide substituent, which contrasts with other triazole derivatives bearing methylthio, acetoxy thioether, or arylthio groups. Key structural analogs include:
Key Observations :
- The allyl sulfide group in the target compound may enhance reactivity (e.g., via radical or electrophilic pathways) compared to methylthio or thiol analogs .
Comparison of Yields and Conditions :
The target compound’s synthesis would likely require allyl bromide as the alkylating agent, with yield optimization dependent on steric effects from the allyl group.
Physical and Chemical Properties
- Allyl sulfide derivatives may show improved lipophilicity.
- Spectroscopy :
Functional Implications
- Reactivity : The allyl sulfide group may participate in thiol-ene “click” reactions or oxidation to sulfoxides/sulfones, unlike methylthio or thiol analogs .
- Biological Activity : While activity data for the target compound is absent, methylthio triazoles () and fluorophenyl derivatives () are reported as enzyme inhibitors or antimicrobial agents .
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